molecular formula C12H13N3O4 B1400196 ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate CAS No. 1373348-96-9

ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate

Cat. No.: B1400196
CAS No.: 1373348-96-9
M. Wt: 263.25 g/mol
InChI Key: CJIAGIZSWBOUQY-UHFFFAOYSA-N
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Description

Systematic Breakdown

  • Parent Chain : Propanoic acid, modified as an ethyl ester.
  • Substituents :
    • Nitro Group (-NO₂) : Attached to the 2-carbon of the propanoate chain.
    • 1H-Pyrrolo[2,3-b]pyridin-3-yl : A fused bicyclic system where pyrrole (positions 2,3) and pyridine (positions 3,4) share adjacent carbons.

Molecular Geometry and Conformational Analysis

The molecule’s geometry is defined by its planar aromatic rings and the spatial arrangement of substituents. The pyrrolo[2,3-b]pyridine core exhibits partial aromaticity due to conjugation within the fused bicyclic system. The nitro group at the 2-position adopts a trigonal planar geometry, while the ethyl ester group rotates freely around the single bond connecting it to the propanoate chain.

Key Geometric Features

  • Pyrrolo[2,3-b]Pyridine Ring : The fused structure creates a rigid, planar framework with alternating single and double bonds. The nitrogen atoms in the pyrrole and pyridine rings contribute to aromatic stabilization.
  • Nitro Group Orientation : The nitro group is positioned perpendicular to the propanoate chain, minimizing steric strain. Its electron-withdrawing nature induces partial double-bond character in adjacent C-N bonds.
  • Ester Group Flexibility : The ethyl ester allows conformational freedom, enabling interactions with polar environments through its oxygen atoms.

Electronic Structure and Resonance Stabilization Effects

The electronic structure is dominated by the nitro group’s strong electron-withdrawing effect and the aromatic resonance within the pyrrolo[2,3-b]pyridine system.

Resonance Contributions

  • Nitro Group : Delocalizes electron density via resonance, stabilizing the molecule.
    • Structure : $$ \text{C-NO}_2 \leftrightarrow \text{C}^+-\text{N}^+=\text{O}^- \leftrightarrow \text{C}^+-\text{N}^-=\text{O}^- $$
  • Pyrrolo[2,3-b]Pyridine : Conjugation across the fused rings enhances aromatic stabilization.
    • Electron Flow : Partial double-bond character exists between C1-C2 (pyrrole) and C3-C4 (pyridine) positions.

Density Functional Theory (DFT) Insights

While no direct DFT data exists for this compound, analogous pyrrolopyridine derivatives (e.g., 1H-pyrrolo[3,2-c]pyridines) show:

  • HOMO-LUMO Gaps : Moderate energy gaps (~3.5–4.0 eV), indicating stability against electronic excitation.
  • Electron Density : Higher density in the pyrrolopyridine ring due to aromatic stabilization, with the nitro group acting as an electron sink.

Comparative Analysis with Related Pyrrolopyridine Derivatives

The compound’s structural and electronic features differ significantly from other nitro-substituted propanoates and pyrrolopyridines.

Compound Structure Key Differences
Target Compound This compound Fused pyrrolo[2,3-b]pyridine core; nitro at C2, ester at C3.
Ethyl 3-[nitroso(pyridin-2-yl)amino]propanoate Propanoate with nitroso-pyridinylamino substituent Linear chain; nitroso group replaces nitro; pyridinylamino linkage instead of pyrrolopyridine.
Ethyl 2-methyl-2-nitropropanoate Propanoate with methyl and nitro groups at C2 No heterocyclic core; methyl group enhances steric bulk; simpler electronic profile.

Functional Group Impact

  • Pyrrolo[2,3-b]Pyridine vs. Pyridinylamino : The fused bicyclic system in the target compound enhances aromaticity and rigidity compared to linear pyridinylamino derivatives.
  • Nitro vs. Nitroso Groups : The nitro group’s stronger electron-withdrawing effect (vs. nitroso) increases the molecule’s electrophilicity, influencing reactivity in nucleophilic substitutions.

Properties

IUPAC Name

ethyl 2-nitro-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-2-19-12(16)10(15(17)18)6-8-7-14-11-9(8)4-3-5-13-11/h3-5,7,10H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIAGIZSWBOUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrrolo[2,3-b]pyridine Core

The initial step involves synthesizing the fused heterocyclic pyrrolo[2,3-b]pyridine ring system, which serves as the backbone for subsequent functionalization. Several approaches are documented:

  • Palladium-Catalyzed Coupling Reactions:
    A common method involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, between appropriately functionalized pyridine derivatives and pyrrole precursors. For instance, the coupling of halogenated pyridine with pyrrole derivatives under Pd(0) catalysis yields the core structure with high regioselectivity.

  • Cyclization Strategies:
    Alternatively, cyclization of precursor molecules such as 2-aminopyridines with suitable aldehydes or ketones under acidic or basic conditions can form the fused heterocycle. These methods often employ microwave-assisted heating to improve yields.

Introduction of the Nitro Group at the 2-Position

The nitration step introduces the nitro group onto the pyrrolo[2,3-b]pyridine core:

  • Electrophilic Aromatic Substitution (Nitration):
    The nitration typically involves treating the heterocyclic compound with a nitrating mixture (fuming nitric acid and sulfuric acid) under controlled temperature conditions (usually below 0°C to prevent over-nitration). The position of nitration is directed by the electronic nature of the heterocycle, favoring substitution at the 2-position.

  • Reaction Conditions:
    Precise temperature control (around -10°C to 0°C) and reaction time are critical to achieve mono-nitration with high selectivity and yield. Excess nitrating mixture can lead to poly-nitration, which is undesirable.

Esterification to Form Ethyl Ester

The esterification of the nitrated heterocycle involves coupling the nitrated core with ethyl alcohol derivatives:

  • Ester Formation via Carboxylic Acid Derivatives:
    If a carboxylic acid precursor (such as the corresponding acid or acid chloride) is available, esterification can be performed using ethanol in the presence of acid catalysts like sulfuric acid or via conversion to acid chlorides followed by reaction with ethanol.

  • Direct Esterification:
    Alternatively, transesterification of the nitrated acid with ethanol under acidic or basic catalysis can be employed. The reaction conditions typically involve refluxing with catalytic amounts of sulfuric acid or using an excess of ethanol with a Dean-Stark apparatus to remove water and drive the reaction to completion.

Summary of the Overall Synthetic Route

Step Reaction Type Conditions Key Reagents Yield/Notes
1. Synthesis of pyrrolo[2,3-b]pyridine core Cross-coupling / Cyclization Microwave or reflux Halogenated pyridine + pyrrole derivatives High regioselectivity, yields vary
2. Nitration at 2-position Electrophilic aromatic substitution -10°C to 0°C Fuming nitric acid, sulfuric acid Mono-nitration, controlled temperature
3. Esterification Transesterification or acid-catalyzed Reflux Ethanol, sulfuric acid / acid chloride High yield, purity depends on conditions

Notes and Considerations

  • Selectivity:
    Achieving regioselectivity during nitration is critical. Using directing groups or controlling reaction parameters ensures nitration occurs at the desired position.

  • Purification:
    Post-reaction purification typically involves column chromatography, recrystallization, or extraction techniques to isolate pure ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate.

  • Safety: Handling nitrating agents requires caution due to their highly oxidative and corrosive nature. Reactions should be performed under a fume hood with appropriate PPE.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Information

  • Molecular Formula : C₁₂H₁₃N₃O₄
  • Molecular Weight : 263.25 g/mol
  • IUPAC Name : ethyl 2-nitro-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
  • SMILES : CCOC(=O)C(CC1=CNC2=C1C=CC=N2)N+[O-]

Medicinal Chemistry

Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate has shown promise in medicinal chemistry due to its structural similarity to various pharmacologically active compounds. Its potential applications include:

  • Anticancer Activity : Studies indicate that compounds with similar structural motifs may exhibit cytotoxic effects against cancer cell lines. The nitro group is known to enhance biological activity through various mechanisms, including the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells.

Neuropharmacology

The pyrrolopyridine framework is often associated with neuroactive compounds. This compound could serve as a lead compound for developing new treatments for neurological disorders such as:

  • Depression and Anxiety : Compounds that interact with neurotransmitter systems (e.g., serotonin and dopamine) are of significant interest for their potential to alleviate mood disorders.

Synthesis of Novel Compounds

This compound can act as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further modifications that can yield derivatives with enhanced biological properties.

Chemical Biology

In chemical biology, this compound may be used to study enzyme interactions or as a probe to investigate biological pathways involving nitro compounds.

Mechanism of Action

The mechanism of action of ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and pyrrolo[2,3-b]pyridine moieties. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Methyl 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoate

  • Molecular Formula : C11H12N2O2
  • Molecular Weight : 204.23 g/mol
  • Key Differences :
    • Ester Group : Methyl ester (vs. ethyl), reducing steric bulk but slightly decreasing lipophilicity.
    • Substituent : Lacks the nitro group, resulting in reduced electron-withdrawing effects.
  • Applications: Likely used as a simpler building block for medicinal chemistry due to its unmodified propanoate chain.

Ethyl 2-Amino-3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoate (CAS 170845-94-0)

  • Molecular Formula : C12H15N3O2
  • Molecular Weight : 233.27 g/mol
  • Key Differences: Substituent: Amino group (-NH2) replaces nitro, increasing nucleophilicity and basicity. Reactivity: The amino group enables participation in coupling reactions (e.g., peptide synthesis), whereas the nitro group may act as a precursor for reduction to amine.
  • Applications: Potential intermediate in drug synthesis, particularly for kinase inhibitors.

3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic Acid (CAS 1011711-57-1)

  • Molecular Formula : C10H10N2O2
  • Molecular Weight : 190.20 g/mol
  • Key Differences :
    • Functional Group : Carboxylic acid (-COOH) replaces ethyl ester, increasing polarity and acidity (pKa ~4-5).
    • Bioactivity : Acidic groups enhance binding to charged residues in biological targets, making this compound suitable for salt formation or prodrug design.

{1H-Pyrrolo[2,3-b]pyridin-3-yl}methanesulfonyl Chloride (CAS 2228418-60-6)

  • Molecular Formula : C8H7ClN2O2S
  • Molecular Weight : 230.67 g/mol
  • Key Differences :
    • Functional Group : Sulfonyl chloride (-SO2Cl) introduces strong electrophilicity, enabling nucleophilic substitution (e.g., forming sulfonamides).
    • Applications : Useful as a reactive intermediate for introducing sulfonate groups into larger molecules.

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity/Bioactivity Highlights
Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate C12H13N3O4 279.25 Nitro, ethyl ester Electron-withdrawing effects; discontinued
Methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate C11H12N2O2 204.23 Methyl ester Simpler structure; no nitro group
Ethyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate C12H15N3O2 233.27 Amino, ethyl ester Nucleophilic amino group for coupling
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid C10H10N2O2 190.20 Carboxylic acid Enhanced polarity and salt formation
{1H-Pyrrolo[2,3-b]pyridin-3-yl}methanesulfonyl chloride C8H7ClN2O2S 230.67 Sulfonyl chloride Electrophilic reagent for sulfonylation

Biological Activity

Ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate, with the molecular formula C₁₂H₁₃N₃O₄ and CAS number 1373348-96-9, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, mechanisms of action, and related research findings.

  • Molecular Weight : 263.26 g/mol
  • Melting Point : 136–137 °C
  • Storage Temperature : Ambient

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of pyrrolo[2,3-b]pyridine have shown significant antiproliferative activity against various cancer cell lines.

In Vitro Studies

  • Cell Line Testing : this compound was tested against several human leukemia cell lines. The results indicated that certain derivatives exhibited high selectivity and potency, with GI50 values in the nanomolar range, suggesting effective inhibition of cell growth .
  • Mechanisms of Action : The compound appears to exert its effects by disrupting tubulin assembly and inhibiting colchicine binding to tubulin. This leads to cell cycle arrest in the G2/M phase and induces apoptosis through mitochondrial depolarization and activation of caspases .

Case Studies

A notable case study involved the evaluation of a series of pyrroloquinoline derivatives, where this compound was included among tested compounds. The study found that compounds with specific substitutions at the 1-position retained significant activity against leukemia cells while showing reduced toxicity in normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the nitro group at the 2-position and the pyrrole moiety is critical for its anticancer properties. SAR studies indicate that modifications to these positions can enhance or diminish biological activity.

CompoundStructureBiological Activity
This compoundStructureHigh selectivity against leukemia
Derivative A-Moderate activity
Derivative B-Low activity

Q & A

Q. Key Considerations :

  • Catalyst Selection : Raney Nickel under hydrogenation reduces nitro intermediates but may require strict inert conditions to prevent decomposition .
  • Purification : Flash column chromatography with gradients of dichloromethane/ethyl acetate (90:10 to 98:2) is standard for isolating the product .

How is this compound characterized, and what analytical discrepancies might arise?

Basic Question
Primary Techniques :

  • HRMS : Validates molecular weight (e.g., calculated 432.2373 vs. observed 432.2386 in Ugi-Smiles products) .
  • NMR : ¹H/¹³C NMR identifies substituents on the pyrrolopyridine core. For example, aromatic protons in DMSO-d6 appear at δ 8.89–7.22 ppm, while nitro groups cause deshielding near δ 4.35–1.41 ppm .
  • IR : Bands at 1731 cm⁻¹ (ester C=O) and 1517 cm⁻¹ (nitro group) confirm functional groups .

Q. Data Contradictions :

  • Solvent Effects : NMR shifts vary in CD3OD vs. DMSO-d6 due to hydrogen bonding, necessitating consistent solvent reporting .
  • Purity Discrepancies : HPLC purity (e.g., 96.69% vs. 99%) may stem from column aging or mobile phase gradients .

How can researchers optimize reaction yields for nitro-pyrrolopyridine derivatives, and what are common pitfalls?

Advanced Question
Optimization Strategies :

  • Catalyst Screening : Transition metals (e.g., Pd for Suzuki couplings) improve regioselectivity. For example, K2CO3 enhances boronic acid cross-coupling efficiency (96% yield) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1 hour at 120°C for cyclization) and improves reproducibility .

Q. Pitfalls :

  • Intermediate Instability : Nitro intermediates decompose rapidly; in situ reduction (e.g., H2/Raney Nickel) or immediate use is advised .
  • Byproduct Formation : Side reactions during esterification (e.g., ethoxy group hydrolysis) require pH control (e.g., NaHCO3 quenching) .

What strategies mitigate intermediate instability during the synthesis of nitro-pyrrolopyridine derivatives?

Advanced Question

  • In Situ Techniques : Use intermediates immediately after synthesis (e.g., 3-amino-pyrrolo[2,3-b]pyridines degrade within hours) .
  • Stabilization : Add antioxidants (e.g., BHT) to reaction mixtures or store intermediates at –20°C under nitrogen .
  • One-Pot Reactions : Combine nitration and esterification steps to bypass isolation of unstable intermediates .

How do structural modifications (e.g., substituent position) affect the biological activity of pyrrolo[2,3-b]pyridine derivatives?

Advanced Question

  • Nitro Group Position : 3-Nitro derivatives (vs. 5-nitro) exhibit enhanced kinase inhibition due to better hydrogen bonding with ATP-binding pockets .
  • Ester vs. Carboxylic Acid : Ethyl esters improve cell permeability, while free acids (e.g., 7-azatryptophan analogs) show higher target affinity but poorer bioavailability .

Q. Case Study :

  • Antiviral Activity : Introducing ethynyl groups (e.g., 3-((5-aryl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl) enhances binding to viral polymerases, with IC50 values <1 µM .

What safety protocols are critical when handling this compound?

Basic Question

  • PPE : Use chemical-resistant gloves (e.g., nitrile) and P95 respirators to avoid inhalation of nitro compound dust .
  • Waste Management : Avoid aqueous disposal due to potential nitro group reduction to toxic amines; incinerate via hazardous waste protocols .

How do researchers resolve contradictions in reported synthetic yields for similar pyrrolopyridine derivatives?

Advanced Question

  • Parameter Analysis : Compare catalyst loading (e.g., 10 mol% Pd vs. 5 mol%), solvent polarity (THF vs. DMF), and temperature .
  • Reproducibility Tests : Replicate literature procedures with controlled humidity (e.g., <30% RH) to minimize nitro group hydrolysis .

What computational tools aid in predicting the reactivity of nitro-pyrrolopyridine derivatives?

Advanced Question

  • DFT Calculations : Model nitro group electrophilicity and ester hydrolysis kinetics using Gaussian or ORCA .
  • Docking Studies : Predict binding modes to kinases (e.g., AAK1) with AutoDock Vina, leveraging crystallographic data from PDB entries (e.g., 5TF) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate
Reactant of Route 2
ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.